molecular formula C7H7NO2 B1303123 2-Methylisonicotinic acid CAS No. 4021-11-8

2-Methylisonicotinic acid

Cat. No.: B1303123
CAS No.: 4021-11-8
M. Wt: 137.14 g/mol
InChI Key: PMDHIMMPXRSDML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylisonicotinic acid is an organic compound with the chemical formula C7H7NO2. It is a derivative of pyridine, featuring a methyl group and a carboxyl group attached to the pyridine ring. This compound appears as a white to almost white crystalline solid and is slightly soluble in water but more soluble in organic solvents such as alcohols, ethers, ketones, and chlorinated hydrocarbons .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylisonicotinic acid can be synthesized through the hydrolysis of methylisonicotinate. The process involves the reaction of methylisonicotinate with a dilute alkaline solution to form the sodium salt, which is then acidified to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of starting materials such as 2-picoline or 2,4-lutidine. These compounds undergo oxidation reactions, typically using reagents like hydrogen peroxide or selenium dioxide, to introduce the carboxyl group at the desired position on the pyridine ring .

Chemical Reactions Analysis

Types of Reactions

2-Methylisonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylisonicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylisonicotinic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-Methylisonicotinic acid can be compared with other pyridine derivatives such as:

Uniqueness

This compound is unique due to the presence of both a methyl group and a carboxyl group on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-methylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-5-4-6(7(9)10)2-3-8-5/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDHIMMPXRSDML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376482
Record name 2-methylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4021-11-8
Record name 2-methylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylpyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A hydrogen filled balloon was attached to a flask containing 2-chloro-6-methylpyridine-4-carboxylic acid (2 g, 12.0 mmol), palladium 10 wt. % on activated carbon (0.5 g), triethyl amine (4.8 ml) and ethanol (24 ml) and then stirred overnight at room temperature. The is reaction mixture was filtered through celite, washed with methanol and concentrated. The residue was titurated with dichloromethane and then filtered to afford 6-methylpyridine-4-carboxylic acid as a white solid; 1.05 g (66%). 1H NMR (MeOD) δ (ppm): 8.62 (d, 1H), 7.68 (s, 1H), 7.60 (d, 1H), 2.55 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
4.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
24 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a mechanically (overhead) stirred solution of 2,4-lutidine (140 g, 1.31 mol) in water (1500 mL) was added KMnO4 (412 g, 2.61 mol) portion-wise at 80° C. over a period of 3 h, taking care to allow each portion to react before adding the next. The reaction mixture was then stirred at 80° C. for overnight. The solution was allowed to settle and the aqueous layer separated from the precipitated MnO2. The water was then removed under reduced pressure to produce a volume of approximately 400 mL. Remaining water was chilled in an ice bath and acidified to pH 3.0 with dilute HCl. Solid was allowed to precipitate for an addition hour, then filtered and dried under high vacuum at 50° C. for 48 h to give white solid product (54.9 g, 30% yield).
Quantity
140 g
Type
reactant
Reaction Step One
Name
Quantity
1500 mL
Type
reactant
Reaction Step One
Name
Quantity
412 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
30%

Synthesis routes and methods IV

Procedure details

1.63 g Dimethyl-[2-(2-methyl-pyridin-4-yl)-vinyl]-amine (10 mmol) were dissolved in 19 ml acetic acid containing 1 ml H2O. To the red solution maintained and stirred at ca. 15-20° C. was passed O3 (˜85 mmol/hour) for 1 hour. The reaction was mildly exothermic, changing in appearance from an orange (10 min) to a yellow solution (15 min) then from a yellow (20 min) to a white suspension (30 min). Excess ozone was purged with argon until a peroxide test was essentially negative. 1.02 ml 30% aqueous H2O2 (10 mmol) was added in one portion, and the resulting yellow suspension was stirred at 50° C. for 2 hours during which time a white suspension was formed. With the aid of toluene, the aqueous acetic acid solvent was removed under reduced pressure (45° C./100-50 mbar). The white residue was briefly digested in 25 ml tert. butyl methyl ether (TBME) at 40° C. then at ambient temperature for 30 min. The product was filtered, washed with TBME and dried for 2 hours at 45° C./25 mbar: 1.17 g (85%) biege crystals (GLC 98 area %, as trimethylsilylester).
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Name
O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.02 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylisonicotinic acid
Reactant of Route 2
2-Methylisonicotinic acid
Reactant of Route 3
Reactant of Route 3
2-Methylisonicotinic acid
Reactant of Route 4
Reactant of Route 4
2-Methylisonicotinic acid
Reactant of Route 5
2-Methylisonicotinic acid
Reactant of Route 6
Reactant of Route 6
2-Methylisonicotinic acid
Customer
Q & A

Q1: Why is 2-methylisonicotinic acid a molecule of interest in medicinal chemistry research?

A1: this compound serves as a crucial building block for synthesizing various derivatives, especially those designed to combat tuberculosis. This interest stems from its structural similarity to isonicotinic acid, a key component of the antitubercular drug isoniazid. [, ]

Q2: How do structural modifications of this compound hydrazide influence its antitubercular activity?

A2: Studies have shown that the antitubercular activity of this compound hydrazide is significantly affected by the nature and position of substituents. For instance, derivatives with α-amino acid substitutions often retain comparable activity to the parent compound, while β- and γ-amino acid substitutions generally lead to a significant decrease in activity. [] Additionally, research indicates that the optical configuration of amino acid substituents can play a crucial role in the overall activity of the resulting compounds. []

Q3: What are some of the synthetic strategies employed to generate diverse this compound derivatives?

A3: Researchers utilize a variety of methods to create diverse this compound derivatives, aiming to explore their structure-activity relationships. These methods include:

  • Reacting this compound hydrazide with aldehydes, ketones, and carboxylic acid chlorides. []
  • Condensing this compound chloride with dialkylated hydrazines. []
  • Hydrogenating 2-methylisonicotinyl hydrazones. []
  • Condensing carbobenzyloxy amino acids with isonicotinic acid hydrazide followed by hydrogenolysis. []

Q4: Beyond antitubercular activity, have other biological properties of this compound derivatives been explored?

A4: Yes, researchers have investigated the cytostatic activity of a specific this compound derivative, 9-hydroxy-5,6-dimethyl-1-(2-methylpyridin-4-yl)-6H-pyrido[4,3-b]carbazole. This compound demonstrated promising cytostatic activity against cultured L1210 cells. []

Q5: What is the significance of studying the metal complexes of this compound derivatives?

A5: Investigating the metal complexes of this compound derivatives, such as the copper, cobalt, and calcium complexes of its oxidized form (3-hydroxy-5-(hydroxymethyl)-2-methylisonicotinic acid) 5-phosphate, offers insights into potential biological roles and interactions. [] Understanding metal coordination patterns within these complexes could be valuable for designing compounds with enhanced biological activity or specific targeting properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.